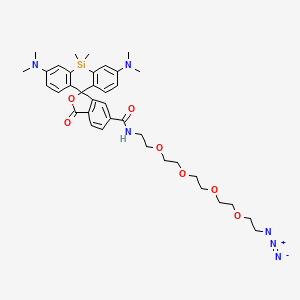

SiR-PEG4-azide

説明

特性

分子式 |

C37H48N6O7Si |

|---|---|

分子量 |

716.9 g/mol |

IUPAC名 |

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C37H48N6O7Si/c1-42(2)27-8-11-30-33(24-27)51(5,6)34-25-28(43(3)4)9-12-31(34)37(30)32-23-26(7-10-29(32)36(45)50-37)35(44)39-13-15-46-17-19-48-21-22-49-20-18-47-16-14-40-41-38/h7-12,23-25H,13-22H2,1-6H3,(H,39,44) |

InChIキー |

NOEFSNDDGTZNMQ-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O3 |

製品の起源 |

United States |

1. Foundational & Exploratory

Technical Guide: SiR-PEG4-Azide for Bioorthogonal Labeling & Super-Resolution Microscopy

[1]

Executive Summary

This compound is a far-red, fluorogenic probe that combines the photophysical superiority of Silicon Rhodamine (SiR) with the bioorthogonal reactivity of an azide group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. It is primarily used to label alkyne-tagged biomolecules (DNA, nascent proteins, glycans) in both fixed and living systems.[1]

Unlike first-generation fluorophores, this compound enables Stimulated Emission Depletion (STED) nanoscopy due to its exceptional photostability and blinking kinetics.[1] The inclusion of the PEG4 linker significantly enhances water solubility and reduces non-specific aggregation, a common failure mode in hydrophobic dye labeling.

Key Technical Specifications

| Property | Value | Notes |

| Fluorophore | Silicon Rhodamine (SiR) | Zwitterionic, cell-permeable |

| Excitation Max | 652 nm | Compatible with Cy5/DeepRed filters |

| Emission Max | 674 nm | Far-red window (low autofluorescence) |

| Extinction Coeff. | ~100,000 M⁻¹cm⁻¹ | High brightness |

| Quantum Yield | ~0.40 | Environment-dependent (Fluorogenic) |

| Linker | PEG4 (16-atom spacer) | Increases solubility, reduces steric hindrance |

| Reactive Group | Azide (-N₃) | Reacts with Alkynes (CuAAC) or Cyclooctynes (SPAAC) |

Molecular Architecture & Mechanism[1]

The Fluorogenic Switch

SiR derivatives exist in an equilibrium between a non-fluorescent spiro-lactone form (closed) and a fluorescent zwitterionic form (open).[1]

-

In Solution (Polar/Water): The equilibrium shifts partially toward the non-fluorescent form, reducing background signal.

-

Upon Binding/Reaction: When the probe conjugates to a target (often in a more hydrophobic local environment), the equilibrium shifts toward the open, fluorescent zwitterion. This "fluorogenicity" eliminates the need for extensive washing steps.

The PEG4 Advantage

Standard SiR-azide probes often utilize a short alkyl chain (propyl).[1] While functional, these can suffer from aggregation in aqueous buffers, leading to background speckles in microscopy. The PEG4 spacer serves two critical functions:

-

Hydrophilicity: Solubilizes the hydrophobic SiR core, preventing aggregation.

-

Steric Access: Provides a ~14 Å flexible arm, allowing the azide to reach "buried" alkyne tags within protein pockets or crowded membrane environments.

Bioorthogonal Reactivity

This compound participates in two primary reaction types:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes (e.g., EdU, Homopropargylglycine).[1] Requires Cu(I) catalysis.[1][2] Strictly for fixed cells due to copper toxicity.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with strained cyclooctynes (e.g., DBCO, BCN).[1] Catalyst-free.[1] Compatible with live-cell imaging.[1][3][4][5]

Experimental Workflows

Visualization: Metabolic Labeling Workflow

The following diagram illustrates the logical flow from metabolic incorporation to super-resolution imaging.

Caption: Workflow for metabolic labeling using this compound. Note the bifurcation for Live (SPAAC) vs. Fixed (CuAAC) protocols.

Validated Protocols

Protocol A: Imaging Nascent DNA Synthesis (EdU-Labeling)

Target: Fixed Cells (CuAAC) Objective: Super-resolution imaging of replication forks.[1]

Reagents:

-

10 mM EdU (5-Ethynyl-2'-deoxyuridine) in DMSO.

-

This compound (stock 1 mM in DMSO).[1]

-

CuSO₄ (100 mM).[1]

-

Sodium Ascorbate (freshly prepared 100 mM).[1]

-

THPTA Ligand (stabilizes Cu(I), prevents degradation).

Procedure:

-

Pulse: Incubate live cells with 10 µM EdU for 15–60 minutes.

-

Fix: Wash with PBS, fix with 4% Paraformaldehyde (15 min), then permeabilize with 0.5% Triton X-100 (10 min).

-

Click Cocktail Preparation: Mix in order:

-

Stain: Add cocktail to cells immediately.[1] Incubate 30 minutes at room temperature in the dark.

-

Wash: Wash 3x with PBS containing 0.1% Tween-20.

-

Image: Mount and image using Cy5 settings or 775 nm STED depletion line.

Protocol B: Live-Cell Protein Labeling (HaloTag-DBCO)

Target: Live Cells (SPAAC) Objective: Labeling intracellular proteins without toxicity.[1]

Reagents:

Procedure:

-

Ligand Block: Treat cells with 10 µM HaloTag-DBCO for 15 minutes. This installs a strained alkyne on the protein.

-

Wash: Wash cells 3x with warm media to remove unbound DBCO ligand.[1]

-

Click Labeling: Add 1 µM this compound to the media.[1]

-

Incubate: Incubate for 30–60 minutes at 37°C.

-

Wash (Optional): Due to fluorogenicity, washing is optional but recommended for highest S/N ratio.[1]

-

Image: Live cell confocal or STED microscopy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Speckles) | Dye aggregation | Ensure SiR-PEG4 -azide is used, not the alkyl version. Sonicate stock solution.[1] Lower concentration to 500 nM.[1] |

| No Signal (CuAAC) | Inactive Copper Catalyst | Sodium Ascorbate oxidizes rapidly.[1] Always prepare fresh. Use THPTA to protect the dye from oxidation. |

| Cell Death (Live Protocol) | Copper Toxicity | Ensure you are using a Copper-Free (SPAAC) method (DBCO/BCN) for live cells.[1] Do not use CuSO₄ on live cells.[1] |

| Photobleaching | High Laser Power | SiR is stable, but STED depletion lasers are intense. Use "Gated STED" to reduce depletion power requirements.[1] |

References

-

Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1][3] Nature Chemistry, 5, 132–139. Link

-

Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. Link[1]

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[1][5][6][7] Nature Chemical Biology, 1, 13–21. Link[1]

-

Spirochrome AG. "SiR-Azide Technical Datasheet." Spirochrome. Link

-

BroadPharm. "PEGylation and Click Chemistry Reagents."[1] BroadPharm Catalog. Link

Sources

- 1. Azido-PEG4-Amine | C10H22N4O4 | CID 71313220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. SiR-azide [spirochrome.com]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: SiR-PEG4-Azide Photophysics & Application

Executive Summary

SiR-PEG4-azide represents a high-performance convergence of far-red fluorogenic chemistry and bioorthogonal reactivity. Unlike conventional far-red dyes (e.g., Cy5), Silicon Rhodamine (SiR) derivatives possess a unique spiro-cyclization mechanism that renders them fluorogenic—they are optically silent in aqueous solution until bound to a target or placed in a polar microenvironment.

This guide details the excitation/emission profiles of this compound, explains the thermodynamic equilibrium driving its "wash-free" capabilities, and provides a validated workflow for click-chemistry labeling in live-cell super-resolution (STED) microscopy.

Photophysical Specifications

The optical dominance of this compound lies in its deep-red spectral window, minimizing phototoxicity and autofluorescence, while its high extinction coefficient supports low-abundance target detection.

Spectral Data Summary

| Parameter | Value | Notes |

| Excitation Max ( | 652 nm | Optimal excitation with 633 nm or 640 nm lasers. |

| Emission Max ( | 674 nm | Detection window: 660–720 nm. |

| Extinction Coefficient ( | ~100,000 M⁻¹cm⁻¹ | Measured in PBS/SDS or Methanol (Open form). |

| Quantum Yield ( | 0.39 – 0.41 | Environmentally dependent (Higher in polar/bound states). |

| Fluorogenicity | >100-fold | Ratio of fluorescence (Bound : Free). |

| STED Depletion | 775 nm | Ideal depletion wavelength for super-resolution. |

Critical Insight: The PEG4 linker increases water solubility, preventing the hydrophobic aggregation often seen with bare SiR dyes, while the Azide moiety enables bioorthogonal conjugation to Alkyne-tagged biomolecules (e.g., EdU, homopropargylglycine).

Mechanism of Action: The Spirolactone Equilibrium

To use this compound effectively, one must understand its solvatochromic behavior. The dye exists in a dynamic equilibrium between two states:

-

Spirolactone (OFF): A colorless, non-fluorescent, hydrophobic closed-ring structure. This is the predominant form in standard aqueous buffers, allowing the dye to permeate cell membranes passively.

-

Zwitterion (ON): A highly fluorescent, colored, open-ring structure. This state is stabilized by binding to polar protein surfaces or DNA grooves.

This equilibrium is the basis for "Wash-Free" Imaging . Unbound dye remains largely in the OFF state, reducing background noise, while bound dye switches ON.

Figure 1: The fluorogenic switch mechanism of Silicon Rhodamine.[1] The equilibrium shifts toward the fluorescent zwitterion upon specific binding, minimizing background signal.

Experimental Workflow: Bioorthogonal Labeling

This protocol describes the labeling of intracellular targets (e.g., nascent DNA via EdU or glycans via metabolic labeling) using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents Required[2][3][4][5][6]

-

This compound Stock: 1 mM in DMSO (Store at -20°C).

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.5.

-

Catalyst: CuSO₄ (2 mM) pre-mixed with THPTA ligand (10 mM) to protect biomolecules from oxidation.

-

Reducing Agent: Sodium Ascorbate (100 mM, Freshly prepared).[2]

Step-by-Step Protocol

-

Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., 10 µM EdU) for the desired duration (1–24 hours).

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Wash 3x with PBS.

-

Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

-

Click Reaction Cocktail Preparation:

-

Order of addition is critical to prevent precipitation.

-

PBS: Remaining volume

-

This compound: Final conc. 2–5 µM

-

CuSO₄/THPTA premix: Final conc. 100 µM Cu / 500 µM THPTA

-

Sodium Ascorbate: Final conc. 5 mM (Add last to initiate).

-

-

Staining: Add the reaction cocktail to cells. Incubate for 30–60 minutes at room temperature in the dark.

-

Washing: Wash 3x with PBS containing 0.1% Tween-20.

-

Note: While SiR is fluorogenic, removing copper reagents is essential for cell health and preventing quenching.

-

-

Imaging: Proceed to confocal or STED imaging.

Figure 2: Sequential workflow for bioorthogonal labeling using this compound.

Imaging Configuration & QC

Confocal Settings

-

Laser: 633 nm Helium-Neon or 640 nm Diode laser.

-

Filter: 650–700 nm bandpass. Avoid collecting above 720 nm to reduce thermal noise in some detectors.

STED Settings (Super-Resolution)

SiR is a "gold standard" for STED due to its photostability.

-

Excitation: 640 nm.

-

Depletion Laser: 775 nm (Pulsed).

-

Gating: Time-gated detection (Tg > 1.5 ns) is recommended to remove background autofluorescence and scattered depletion light.

Quality Control (Self-Validation)

To verify that the signal is specific (click-reaction) and not non-specific hydrophobic sticking of the SiR dye:

-

Negative Control: Perform the full protocol on cells not treated with the metabolic alkyne precursor. Signal should be <5% of the experimental sample.

-

Competition Control: Pre-incubate the fixed cells with "cold" (non-fluorescent) azide (e.g., Sodium Azide) before adding this compound. This blocks the alkyne sites.

References

-

Lukinavičius, G. et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[3] Nature Chemistry, 5, 132–139.

-

Lukinavičius, G. et al. (2014).[1] Fluorogenic probes for live-cell imaging of the cytoskeleton.[1][4][3] Nature Methods, 11, 731–733.

-

D'Este, E. et al. (2015). STED nanoscopy reveals the ubiquity of subcortical cytoskeleton periodicity in living neurons. Cell Reports, 10(8), 1246-1251.

Sources

A Senior Application Scientist's Guide to SiR-PEG4-azide: Revolutionizing Live-Cell Imaging

This guide provides an in-depth technical exploration of Silicon-Rhodamine-PEG4-azide (SiR-PEG4-azide), a state-of-the-art fluorescent probe. We will dissect its molecular architecture to explain the causality behind its exceptional performance in live-cell imaging and provide field-proven protocols for its successful application. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the limitations of conventional imaging techniques and achieve superior clarity and biological relevance in their experiments.

The Challenge: Capturing Life Without Compromise

Live-cell imaging is a cornerstone of modern biology, offering a window into the dynamic processes that govern cellular function. However, the very act of observation can be disruptive. Traditional fluorescent probes, including many fluorescent proteins and organic dyes, often present a trade-off between signal strength and cell health. Key challenges include:

-

Phototoxicity: High-energy light (blue-green spectrum) used to excite many fluorophores can generate reactive oxygen species (ROS), damaging cellular components and inducing apoptosis, thus compromising the integrity of the experiment.

-

Autofluorescence: Cells contain endogenous molecules (e.g., NADH, flavins) that fluoresce in the green-yellow spectrum, creating a "haze" of background noise that can obscure the signal from the probe.

-

Poor Signal-to-Noise Ratio: Non-specific binding of probes or inherent fluorescence of unbound probes requires extensive washing steps. These steps are not only harsh on live cells but often fail to remove all background signals, leading to low-contrast images.

-

Limited Permeability: The cell membrane is a formidable barrier, and many probes require aggressive permeabilization techniques that are incompatible with living specimens.

To truly observe biology in its unperturbed state, a probe must be bright, specific, non-toxic, and operate in a spectral window that is gentle on the cell. This compound is engineered from the ground up to meet these demanding criteria.

Deconstructing the this compound Molecule: A Trifecta of Innovation

The power of this compound lies in the synergistic function of its three core components: the Silicon-Rhodamine (SiR) fluorophore, the polyethylene glycol (PEG) linker, and the bioorthogonal azide group.

The SiR Core: Far-Red, Fluorogenic, and Photostable

The foundation of the probe is the silicon-rhodamine (SiR) scaffold, a class of dyes with outstanding optical properties.[1][2]

-

Far-Red/Near-Infrared (NIR) Optics: SiR dyes are excited by far-red light (typically ~640-660 nm) and emit in the near-infrared spectrum (~660-680 nm).[1][3] This is fundamentally advantageous for live-cell imaging because longer wavelength photons are less energetic, significantly reducing phototoxicity and stress on the cell.[4][5] Furthermore, cellular autofluorescence is minimal in this region of the spectrum, leading to exceptionally clean images with dark backgrounds.[3]

-

Fluorogenicity via Spirolactonization: The most critical feature of the SiR core is its fluorogenic nature. SiR dyes exist in a dynamic equilibrium between two states: a non-fluorescent, charge-neutral spirolactone (OFF) form and a fluorescent, zwitterionic open (ON) form.[4] In aqueous environments like cell culture media, the equilibrium heavily favors the non-fluorescent OFF state. This closed form is also more hydrophobic, granting it excellent cell permeability.[3][4] Upon binding to its intended target, the local environment shifts the equilibrium to the fluorescent ON state, causing a massive increase in fluorescence. This intrinsic "switching" mechanism ensures that only the targeted molecules light up, generating a very high signal-to-noise ratio without the need for wash steps.[4]

-

Exceptional Brightness and Photostability: Compared to many conventional dyes and fluorescent proteins, SiR derivatives exhibit high brightness and superior resistance to photobleaching.[2][3][6] This allows for prolonged time-lapse imaging and the application of demanding super-resolution techniques without significant signal degradation.

The PEG4 Linker: Ensuring Solubility and Specificity

Connecting the SiR core to the reactive azide group is a tetra-ethylene glycol linker (PEG4). While seemingly a simple spacer, its role is critical for probe performance.

-

Enhanced Aqueous Solubility: The hydrophilic PEG4 linker improves the overall water solubility of the probe, preventing aggregation in aqueous buffers and ensuring efficient delivery to cells.[7][8]

-

Reduced Non-Specific Binding: PEG linkers are well-known for their ability to reduce non-specific adsorption to proteins and other cellular surfaces.[7][9] This further contributes to a low background signal and ensures that fluorescence originates from the intended target.

-

Minimized Steric Hindrance: The PEG4 chain, approximately 14 Å (1.4 nm) in length, acts as a flexible spacer, ensuring that the bulky SiR dye does not interfere with the ability of the azide group to react with its target.[10] This spatial separation optimizes the efficiency of the labeling reaction.[7][11]

The Azide Handle: The Power of Click Chemistry

The terminal azide group (–N₃) is the probe's key to versatility. It is a bioorthogonal chemical handle, meaning it is stable and non-reactive with native biological molecules but reacts with high efficiency and specificity with a partner group—an alkyne.[12][13]

This azide-alkyne reaction, a cornerstone of "Click Chemistry," allows researchers to attach this compound to virtually any biomolecule of interest that has been pre-labeled with an alkyne.[14][15] The reaction is highly specific and can be catalyzed under biocompatible conditions, making it perfect for use in living systems.[15][16] This modularity frees the researcher from relying on a limited set of pre-conjugated probes and opens the door to labeling a vast array of targets, from proteins and nucleic acids to glycans and lipids.[15][17]

Mechanism of Action: A Self-Validating System for Precision Labeling

Labeling a target in a live cell with this compound is a two-step process that builds in specificity at each stage.

Step 1: Target Modification: First, the cellular target of interest is metabolically or genetically engineered to incorporate an alkyne group. For example, an amino acid analogue like L-Azidohomoalanine (AHA) can be replaced with an alkyne-bearing version, or genetic code expansion can be used to site-specifically introduce an alkyne-containing unnatural amino acid into a protein.[18]

Step 2: Bioorthogonal Ligation: Second, the cell-permeable this compound is added to the culture medium. It diffuses across the cell membrane in its dark, non-fluorescent state. Only when it encounters an alkyne-modified target does the highly efficient click reaction occur, covalently attaching the probe. This binding event stabilizes the fluorescent "ON" state of the SiR dye, leading to a localized and intense fluorescent signal. Unreacted probes remain in the "OFF" state and do not contribute to background fluorescence.

Diagram: this compound Labeling Workflow

Caption: SiR probes overcome key limitations of conventional dyes.

Conclusion: A New Standard for High-Fidelity Imaging

This compound is more than just another fluorescent probe; it is an intelligently designed molecular tool that directly addresses the core challenges of live-cell imaging. Its unique combination of far-red, fluorogenic SiR optics, a performance-enhancing PEG4 linker, and the versatility of an azide click handle provides an unparalleled solution for researchers. By minimizing phototoxicity and maximizing the signal-to-noise ratio, it enables the acquisition of high-contrast, high-fidelity images over extended periods. This empowers scientists to study cellular dynamics with greater precision and confidence, pushing the boundaries of discovery in basic research and therapeutic development.

References

-

Lukinavičius, G., et al. (2014). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5, 132–139. Available at: [Link]

-

Soh, N. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Analytical Sciences. Available at: [Link]

-

Grimm, J. B., et al. (2016). Synthesis of a Far-Red Photoactivatable Silicon-Containing Rhodamine for Super-Resolution Microscopy. Angewandte Chemie International Edition, 55(5), 1723–1727. Available at: [Link]

-

Jena Bioscience GmbH. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

-

Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 9(1), 229-243. Available at: [Link]

-

Hirano, M., et al. (2025). Quantitative comparison of fluorescent proteins using protein nanocages in live cells. Journal of Cell Science. Available at: [Link]

-

Chen, Y., et al. (2022). A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. STAR Protocols, 3(4), 101741. Available at: [Link]

-

Kang, S., et al. (2019). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. Molecular Imaging and Biology, 21(5), 866-874. Available at: [Link]

-

Wang, Q., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Chemical Biology, 2(4), 205-215. Available at: [Link]

-

Liu, T., et al. (2024). Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging. International Journal of Molecular Sciences, 25(15), 8089. Available at: [Link]

-

Wang, Y., et al. (2025). Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. Chemical & Biomedical Imaging. Available at: [Link]

-

Laine, R. F., et al. (2019). Technological advances in super-resolution microscopy to study cellular processes. The FEBS Journal, 286(16), 3147-3166. Available at: [Link]

-

Chen, Y. C., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysical Reviews, 13(4), 517-531. Available at: [Link]

-

Zhou, J., Yu, G., & Huang, F. (2016). AIE opens new applications in super-resolution imaging. Journal of Materials Chemistry B, 4(46), 7761-7765. Available at: [Link]

-

Quantic Bio. (n.d.). Instructions for the use of Azido-(PEG)n-NHS. Retrieved from [Link]

-

Chardon, F., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Sensors, 21(20), 6826. Available at: [Link]

-

Chu, J., et al. (2025). Bright and photostable yellow fluorescent proteins for extended imaging. Nature Methods. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Click Chemistry. Retrieved from [Link]

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

-

Hanna, M., & McCoy, J. P. (2016). CellTrace™ Far Red & CellTracker™ Deep Red—long term live cell tracking for flow cytometry and fluorescence microscopy. Cytometry Part A, 89(3), 225-227. Available at: [Link]

-

Spirochrome. (n.d.). Technology. Retrieved from [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Zhang, M., et al. (2022). Click-free imaging of carbohydrate trafficking in live cells using an azido photothermal probe. Science Advances, 8(30), eabn6773. Available at: [Link]

-

Zhou, J., Yu, G., & Huang, F. (2016). AIE opens new applications in super-resolution imaging. Journal of Materials Chemistry B, 4(46), 7761-7765. Available at: [Link]

-

Bhongale, A., et al. (2023). AIE active cyanostilbenes for live-cell imaging of lipid droplets. New Journal of Chemistry, 47(35), 16531-16539. Available at: [Link]

-

Chen, B., et al. (2021). Rhodamine Fluorophores for STED Super‐Resolution Biological Imaging. Chemistry–An Asian Journal, 16(14), 1795-1807. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Technology - Spirochrome [spirochrome.com]

- 3. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]

- 4. Live cell imaging probes - more about fluorescent probes [lubio.ch]

- 5. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent dye with PEG linker [schem.jp]

- 8. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 9. purepeg.com [purepeg.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 12. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click-free imaging of carbohydrate trafficking in live cells using an azido photothermal probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. interchim.fr [interchim.fr]

- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Mechanism of Fluorogenic Silicon Rhodamine Probes

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing the functionality of fluorogenic silicon rhodamine (SiR) probes. We will delve into the chemical principles, design strategies, and practical applications that make SiR probes indispensable tools for advanced live-cell imaging.

Introduction: The Need for Smarter Fluorophores in Live-Cell Imaging

Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence[1]. They are fundamental to modern biological research, enabling the visualization of subcellular structures and dynamic processes in real-time[2]. For live-cell imaging, ideal probes must be cell-permeable, highly specific, bright, photostable, and exhibit low cytotoxicity. Furthermore, probes that emit light in the far-red or near-infrared (NIR) spectrum (650–900 nm) are particularly advantageous for their deep tissue penetration and minimal overlap with cellular autofluorescence[3].

Silicon rhodamine (SiR) probes have emerged as a premier class of fluorophores that meet these demanding criteria. Their exceptional photophysical properties, including high brightness and photostability, combined with a unique fluorogenic mechanism, have established them as the scaffold of choice for developing advanced imaging agents[4][5]. This guide will elucidate the core principle behind their fluorogenicity: intramolecular spirocyclization.

The Silicon Rhodamine Scaffold: A Structural Innovation

The remarkable properties of SiR dyes stem from a key structural modification to the traditional rhodamine core. In SiR, the bridging oxygen atom of the xanthene ring is replaced with a dimethylsilyl group[4]. This substitution is pivotal, as it lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a red-shift of both absorption and fluorescence wavelengths into the far-red spectrum[3].

This foundational design offers several advantages:

-

Far-Red/NIR Emission: Minimizes phototoxicity and cellular autofluorescence, enabling clearer imaging in complex biological samples[3].

-

High Brightness and Photostability: SiR dyes exhibit excellent quantum yields and resistance to photobleaching, making them suitable for long-term imaging and demanding techniques like super-resolution microscopy[5][6].

-

Tunability: The silicon atom provides a novel site for chemical modification, allowing for the fine-tuning of the dye's photophysical properties and the attachment of various targeting ligands[3][4].

The Core Fluorogenic Mechanism: A Tale of Two States

The "smart" behavior of SiR probes is governed by a chemical equilibrium between two distinct states: a non-fluorescent "off" state and a highly fluorescent "on" state. This switching mechanism is based on intramolecular spirocyclization, a ground-state equilibrium between a colorless spirolactone and a colored, fluorescent zwitterion[7][8].

-

The "Off" State (Spirocyclic Form): In aqueous environments like the extracellular medium or the cytoplasm, SiR probes predominantly exist in a neutral, non-polar, and cell-permeable spirolactone form. In this closed configuration, the π-conjugation of the fluorophore is disrupted, rendering the molecule colorless and non-fluorescent[4][7]. This is the "stealth mode" that allows the probe to enter cells with minimal background signal.

-

The "On" State (Zwitterionic Form): The equilibrium can be shifted towards the open, zwitterionic form. This form is charged, highly colored, and brightly fluorescent due to its fully conjugated π-system. The transition to this "on" state is the key to the probe's fluorogenic response[4][8].

The genius of SiR probe design lies in coupling this equilibrium to a specific molecular recognition event.

Caption: A generalized experimental workflow for live-cell imaging with SiR probes.

Advanced Applications in Modern Microscopy

The exceptional characteristics of SiR probes have made them instrumental in pushing the boundaries of biological imaging.

-

Super-Resolution Microscopy: The high photon output and photostability of SiR probes are ideal for techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM).[9][10] These methods have utilized SiR probes to visualize subcellular structures, such as the ninefold symmetry of the centrosome, with unprecedented detail in living cells.[9][11]

-

Multicolor Live-Cell Imaging: The development of SiR derivatives with shifted spectra, such as SiR700 (excitation ~690 nm), allows for two-color super-resolution imaging in combination with standard SiR probes, expanding the palette for observing multiple dynamic processes simultaneously.[12][13]

Conclusion

The fluorogenic mechanism of silicon rhodamine probes, rooted in the elegant principle of spirocyclization, represents a pinnacle of rational fluorophore design. By existing in a dynamic equilibrium between a dark, cell-permeable state and a bright, target-bound state, SiR probes provide an unparalleled solution for high-contrast, no-wash imaging in living cells. Their robust photophysics and chemical versatility will continue to drive innovation in cell biology, drug discovery, and advanced microscopy, enabling researchers to visualize the intricate machinery of life with ever-increasing clarity.

References

-

Molecular design strategy of fluorogenic probes based on quantum chemical prediction of intramolecular spirocyclization. National Center for Biotechnology Information.[Link]

-

Fluorogenic probes for live-cell imaging of the cytoskeleton. MPG.PuRe.[Link]

-

Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes. National Center for Biotechnology Information.[Link]

-

Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. ACS Publications.[Link]

-

Technology - Spirochrome. Spirochrome.[Link]

-

The Fluorescence Mechanism: Understanding Fluorescent assays in Biological Research. Boster Bio.[Link]

-

Fluorogenic Probes for Multicolor Imaging in Living Cells. ACS Publications.[Link]

-

Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Royal Society of Chemistry.[Link]

-

Modular Synthetic Approach to Silicon-Rhodamine Homologues and Analogues via Bis-aryllanthanum Reagents. ACS Publications.[Link]

-

Fluorogenic probes for live-cell imaging of the cytoskeleton. ResearchGate.[Link]

-

New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.[Link]

-

General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Publications.[Link]

-

Fluorogenic probes for super-resolution microscopy. Royal Society of Chemistry.[Link]

-

Probe-Target Binding. ResearchGate.[Link]

-

Single-molecule analysis of transcription activation: dynamics of SAGA coactivator recruitment. National Center for Biotechnology Information.[Link]

-

Superresolution microscopy images with SiR and other carboxy-rhodamine derivatives. ResearchGate.[Link]

Sources

- 1. bioclone.net [bioclone.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00130C [pubs.rsc.org]

- 4. Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Technology - Spirochrome [spirochrome.com]

- 7. Molecular design strategy of fluorogenic probes based on quantum chemical prediction of intramolecular spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.mpg.de [pure.mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]

Technical Deep Dive: SiR-PEG4-Azide Permeability & Bioorthogonal Labeling

This technical guide details the properties, mechanism, and application of SiR-PEG4-azide, specifically focusing on its cell permeability and utility in bioorthogonal labeling.[1]

Executive Summary

This compound is a high-performance, far-red fluorogenic probe designed for bioorthogonal labeling (Click Chemistry) in intracellular environments.[1][2] It combines the superior optical physics of Silicon Rhodamine (SiR) with a PEG4 linker to optimize solubility without compromising membrane permeability.

Unlike traditional fluorophores (e.g., Alexa Fluor 488/594 azide) which are often membrane-impermeable due to high polarity or charge, this compound leverages a dynamic spiro-lactone equilibrium to passively diffuse across live-cell membranes.[1][2] This guide analyzes the physicochemical mechanism of this permeability and provides validated protocols for intracellular labeling.

Part 1: Chemical Architecture & Permeability Mechanism[1][2]

The cell permeability of this compound is not accidental; it is a function of its dynamic chemical structure.[1][2]

The SiR Core: The "Trojan Horse" Mechanism

The Silicon Rhodamine (SiR) core exists in a zwitterionic equilibrium between two forms. This equilibrium is solvent-dependent and is the primary driver of the molecule's ability to cross the plasma membrane.

-

Form A: Spiro-Lactone (Non-Fluorescent, Hydrophobic) In an uncharged, non-polar environment (mimicking the lipid bilayer), the molecule cyclizes into a colorless spiro-lactone ring.[1] This form has a neutral net charge and high lipophilicity, allowing it to passively diffuse through the cell membrane.

-

Form B: Zwitterion (Fluorescent, Polar) Once inside the more polar cytosolic environment or upon binding to a target (if conjugated), the ring opens into the zwitterionic form. This form is highly fluorescent (Far-Red, ~670 nm) and polar.[1][2]

The PEG4 Linker: Solubility vs. Permeability

A common misconception is that PEG chains (Polyethylene Glycol) always reduce permeability.[1] While long PEG chains can hinder entry, the PEG4 (tetraethylene glycol) spacer in this compound is a critical optimization:

-

Length (~1.4 nm): Short enough to avoid steric exclusion from the membrane.[1]

-

Function: It suppresses hydrophobic aggregation (common in SiR-alkyl derivatives) and reduces non-specific binding to intracellular organelles, improving the Signal-to-Noise Ratio (SNR).[1][2]

The Azide Handle

The azide (-N3) group is small and bio-inert.[1] It does not significantly alter the LogP (partition coefficient) of the molecule, preserving the permeability profile established by the SiR core.

Figure 1: The dynamic equilibrium of this compound allows the hydrophobic spiro-lactone form to cross the membrane before converting to the fluorescent zwitterion intracellularly.[1][2]

Part 2: Live-Cell vs. Fixed-Cell Utility[1][2]

While this compound is chemically permeable to live cells, its application depends on the type of Click Chemistry used.[1][2]

| Feature | Live-Cell Imaging | Fixed-Cell Imaging |

| Permeability | High. Enters cells within 15–30 mins.[1][2] | High. Penetrates even mild fixatives.[1][2] |

| Reaction Type | SPAAC (Strain-Promoted) | CuAAC (Copper-Catalyzed) |

| Constraint | Requires intracellular DBCO/BCN target.[1][2] Standard CuAAC is toxic to live cells.[1][2] | No constraints. Compatible with EdU, Homopropargylglycine (HPG), etc.[1] |

| Washing | No-Wash Compatible. Fluorogenic nature reduces background.[1][2] | Standard wash steps recommended.[1][2] |

| Primary Use | Labeling organelles/proteins with genetically encoded unnatural amino acids or DBCO-lipids.[1][2] | Metabolic labeling (DNA synthesis, nascent protein synthesis).[1] |

Critical Note on Live-Cell Toxicity

Although this compound is permeable, standard Copper-Catalyzed Click Chemistry (CuAAC) is toxic to live cells due to oxidative stress generated by the Cu(I) catalyst.[1][2]

-

For Live Cells: Use this compound only if the target bears a strained alkyne (e.g., DBCO) which reacts without copper (SPAAC).[1][2]

-

For Fixed Cells: this compound is the superior replacement for Alexa Fluor azides, offering deeper tissue penetration and super-resolution (STED) compatibility.[1][2]

Part 3: Experimental Protocol (Intracellular Labeling)

This protocol describes the labeling of intracellular alkyne-tagged targets (e.g., EdU-labeled DNA) in fixed cells.[1][2]

Materials

-

Probe: this compound (Stock: 1 mM in DMSO). Store at -20°C.

-

Click Buffer: 100 mM Tris (pH 8.5), 1 mM CuSO4, 100 mM Sodium Ascorbate (fresh).[1]

-

Note: For improved signal preservation, use a Copper chelator like THPTA (5:1 ratio to Cu).[1]

-

Workflow

-

Metabolic Labeling (Pre-step): Incubate live cells with the alkyne precursor (e.g., 10 µM EdU) for the desired duration (1–24 hours).

-

Fixation & Permeabilization:

-

Staining (The Click Reaction):

-

Prepare the staining solution immediately before use.

-

Final Concentration: 1–5 µM this compound.

-

Add CuSO4 (1 mM) and Sodium Ascorbate (100 mM).

-

Incubate for 30 minutes at Room Temperature in the dark.

-

-

Washing:

-

Imaging:

Figure 2: Standard workflow for intracellular detection of metabolically labeled targets using this compound.

References

-

Lukinavičius, G., et al. (2013).[1][2][4] A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[1][2][4] Nature Chemistry, 5, 132–139.[1][4] [1][2]

-

Spirochrome. (n.d.).[1][2] SiR-Azide and SiR-BCN Technical Datasheets.[1][2][4] Spirochrome Product Guide.

-

BroadPharm. (n.d.).[1][2] PEG-Azide Linkers for Click Chemistry: Solubility and Application Notes. BroadPharm Technical Library.

-

Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[1] [1][2]

-

Thermo Fisher Scientific. (n.d.).[1][2] Click-iT® EdU Imaging Kits Protocol (Adapted for Far-Red Azides).[1][2] Thermo Fisher User Guide.

Sources

Technical Guide: Stability of SiR-PEG4-azide in Cell Culture Media

This guide provides an in-depth technical analysis of the stability and performance of SiR-PEG4-azide in cell culture environments. It is designed for researchers utilizing bioorthogonal chemistry (SPAAC/CuAAC) for live-cell imaging.

Executive Summary

This compound is a high-performance, fluorogenic probe designed for bioorthogonal labeling in live cells. Its core stability profile is defined by three key attributes :

-

Hydrolytic Resistance: The Silicon Rhodamine (SiR) core and PEG4 linker exhibit negligible hydrolysis in physiological media (pH 7.4) over 24–48 hours.

-

Metabolic Inertness: The alkyl azide moiety is kinetically stable against cellular nucleophiles (e.g., glutathione) in the absence of copper catalysts.

-

Fluorogenic "Switch" Mechanism: The probe exists primarily in a non-fluorescent spirolactone state in aqueous media, minimizing background signal from unreacted dye.

This guide details the physicochemical mechanisms governing this stability and provides validated protocols for its use.

Chemical Architecture & Stability Profile

The stability of this compound is best understood by analyzing its three functional modules: the Fluorophore, the Linker, and the Reactive Handle.

2.1 The SiR Fluorophore: The Spirolactone Equilibrium

Unlike fluorescein or standard rhodamine, Silicon Rhodamine (SiR) contains a dimethyl-silicon atom bridging the xanthene ring. This substitution red-shifts the excitation/emission maxima (~650/670 nm) and introduces a critical Spirolactone-Zwitterion Equilibrium .

-

In Aqueous Media (Culture Media): The equilibrium heavily favors the Spirolactone (Closed) form. This form is uncharged, colorless, and non-fluorescent. This is the "OFF" state, which prevents high background noise even if the probe persists in the media.

-

Upon Binding/Conjugation: When the azide reacts with a target (e.g., DBCO-tagged protein) or enters a hydrophobic environment (e.g., DNA minor groove for SiR-Hoechst), the equilibrium shifts to the Zwitterion (Open) form. This is the "ON" state, which is highly fluorescent.

Stability Implication: The probe does not "degrade" into a fluorescent byproduct. Instead, its default state in media is optically silent, mimicking high stability.

2.2 The PEG4 Linker

The tetraethylene glycol (PEG4) spacer serves two roles:

-

Solubility: It counteracts the hydrophobicity of the SiR core, preventing aggregation in serum-containing media.

-

Steric Shielding: It distances the azide from the bulky fluorophore, preserving reaction kinetics. The ether linkages in PEG are chemically inert to serum esterases and proteases.

2.3 The Azide Moiety

Alkyl azides are thermodynamically unstable but kinetically inert .

-

Reduction Potential: While intracellular reducing agents like Glutathione (GSH) exist at high concentrations (1–10 mM), the uncatalyzed reduction of alkyl azides to amines is extremely slow (

hours). -

Bio-orthogonality: The azide group does not react with amines, hydroxyls, or thiols found in cell culture media (DMEM/RPMI) or serum (FBS).

Visualizing the Stability Logic

The following diagram illustrates the chemical states of this compound in culture media versus its active labeling state.

Caption: The functional stability of this compound relies on the equilibrium shift from a stable, non-fluorescent spirolactone in media to a fluorescent zwitterion upon conjugation.

Stability in Cell Culture Components

| Component | Stability Rating | Mechanism / Interaction |

| Basal Media (DMEM/RPMI) | High | No hydrolysis of ether/amide bonds at pH 7.4. Stable for days at 37°C. |

| Fetal Bovine Serum (FBS) | Moderate-High | Albumin may bind the hydrophobic SiR core, causing a slight increase in background fluorescence ("serum flash"). No enzymatic degradation of the azide. |

| Glutathione (Intracellular) | High | Resistance to reduction is high. Requires copper catalyst or specific enzymes to degrade the azide. |

| Light (Incubator) | Excellent | SiR is far superior to Fluorescein/Rhodamine B in photostability. Ambient light exposure during handling is negligible. |

Experimental Protocol: Assessing Stability & Performance

To validate the stability of this compound in your specific cell line, use this self-validating protocol. This distinguishes between chemical stability (is the molecule intact?) and functional stability (is the background low?).

Materials

-

Probe: this compound (1 mM stock in anhydrous DMSO).

-

Media: Phenol-red free DMEM + 10% FBS.

-

Analysis: HPLC or Fluorescence Plate Reader (Ex 650 nm / Em 670 nm).

Workflow

-

Preparation:

-

Dilute stock to 10 µM in culture media.

-

Prepare three conditions: (A) Media only, (B) Media + Cells (supernatant), (C) PBS (Control).

-

-

Incubation:

-

Incubate at 37°C / 5% CO2 for 0, 4, 12, and 24 hours.

-

-

Functional Check (Click Reaction):

-

At each time point, take a 50 µL aliquot.

-

Add 50 µL of 20 µM DBCO-Acid (or a model DBCO protein).

-

Incubate for 30 mins at RT.

-

-

Readout:

Caption: A self-validating workflow to distinguish between background aggregation (Path A) and chemical degradation of the azide handle (Path B).

Troubleshooting & Best Practices

-

Storage: Store the anhydrous DMSO stock at -20°C. Avoid repeated freeze-thaw cycles which introduces moisture. Moisture can hydrolyze the NHS esters (if using SiR-NHS) but has little effect on SiR-Azide; however, it promotes aggregation.

-

Aggregation vs. Degradation: If you observe bright punctate spots in the media or on the cell surface that do not correlate with your target, the probe has likely aggregated.

-

Solution: Sonicate the stock solution for 5 minutes before dilution. Lower the working concentration (try 500 nM - 1 µM).

-

-

Serum Binding: If background is high in FBS-supplemented media, switch to Live Cell Imaging Solution (LCIS) or serum-free media during the labeling step (30–60 mins), then wash (optional) and return to growth media.

References

-

Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry, 5, 132–139. Link

- Establishes the spirolactone-zwitterion equilibrium and the fluorogenic n

-

Lukinavičius, G., et al. (2014). "Fluorogenic probes for live-cell imaging of the cytoskeleton."[2] Nature Methods, 11, 731–733. Link

- Demonstrates long-term stability (24h+) of SiR probes in live cell culture.

-

Patterson, D. M., et al. (2014). "Finding the Right (Bioorthogonal) Chemistry." ACS Chemical Biology, 9(3), 592–605. Link

- Reviews the stability of alkyl azides and their resistance to reduction in biological systems.

- Zheng, Y., et al. (2014). "The stability of the azide group in biological media." ChemBioChem, 15(5), 627-630.

Sources

2.[1][2] Methodological & Application

Application Note: High-Fidelity Labeling of Alkyne-Tagged Proteins with SiR-PEG4-Azide

Abstract & Strategic Value

The visualization of nascent protein synthesis and specific post-translational modifications requires chemical tools that transcend the limitations of bulky antibodies.[1] This guide details the protocol for labeling alkyne-tagged proteins (typically incorporated via metabolic labeling with Homopropargylglycine, HPG) using SiR-PEG4-azide .

This specific fluorophore-linker combination offers three distinct advantages for high-content screening and super-resolution microscopy:

-

Silicon Rhodamine (SiR) Core: Excitation in the far-red window (652 nm) minimizes cellular autofluorescence and phototoxicity, while enabling STED super-resolution imaging.

-

PEG4 Spacer: The polyethylene glycol linker is critical for suppressing the inherent hydrophobicity of the SiR core, preventing non-specific aggregation on protein surfaces—a common failure point in "click" chemistry.

-

CuAAC Precision: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides superior kinetics compared to copper-free strain-promoted reactions for terminal alkynes, provided that protein oxidation is mitigated via ligand assistance.

Mechanism of Action

The labeling relies on the bioorthogonal Cu(I)-catalyzed reaction between a terminal alkyne (on the protein) and an azide (on the fluorophore).

The Ligand-Assisted Catalysis

A common error in standard protocols is the direct addition of Copper(II) Sulfate to protein samples. This generates reactive oxygen species (ROS) and leads to protein degradation. This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA , which act as chelating ligands.

-

Function 1: The ligand binds Cu(I), stabilizing the +1 oxidation state required for catalysis.

-

Function 2: It sterically protects the protein backbone from oxidative damage.

-

Function 3: It accelerates the reaction rate by orders of magnitude compared to ligand-free conditions.

Reaction Pathway Diagram

Figure 1: The Ligand-Assisted CuAAC Reaction Pathway. The Catalyst Complex drives the formation of the stable triazole linkage between the alkyne-tagged protein and the SiR fluorophore.

Materials & Reagent Setup

Critical Reagent Specifications

-

This compound: Dissolve to 1 mM in DMSO. Store at -20°C, desiccated. Avoid freeze-thaw cycles.

-

Copper (II) Sulfate (CuSO₄): 100 mM in molecular grade water.

-

THPTA Ligand: 500 mM in water. (Note: BTTAA can be substituted for higher efficiency in live-cell contexts, but THPTA is robust for fixed samples).

-

Sodium Ascorbate: MUST BE FRESH. Prepare 500 mM in water immediately before use. Ascorbate oxidizes rapidly in solution (turning yellow), rendering it ineffective as a reducing agent.

Reaction Cocktail Preparation Table

Volumes calculated for a 1 mL total reaction volume.

| Component | Stock Conc. | Final Conc. | Volume | Role |

| Buffer | 1X | N/A | 878 µL | Reaction Medium (PBS or TBS) |

| CuSO₄ | 100 mM | 1 mM | 10 µL | Catalyst Source |

| THPTA | 500 mM | 5 mM | 10 µL | Cu(I) Stabilizing Ligand |

| This compound | 1 mM | 2 µM | 2 µL | Fluorophore |

| Sodium Ascorbate | 500 mM | 50 mM | 100 µL | Reducing Agent (Start Reaction) |

Experimental Protocol

Phase 1: Sample Preparation (Metabolic Labeling)

Prerequisite: Cells have been incubated with Homopropargylglycine (HPG) or an equivalent alkyne-bearing amino acid analog.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

-

Permeabilization: Wash 2x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.

-

Note: Avoid blocking buffers containing sodium azide, as it will compete with the SiR-azide for the reaction.

-

Phase 2: The Click Reaction (Strict Order of Addition)

The order of mixing is the single most critical factor for reproducibility.

-

Premix Catalyst (The "Click Mix"): In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand. Vortex briefly and let sit for 1 minute.

-

Why? This allows the Cu-Ligand complex to form before it encounters the reducing agent or protein, preventing copper precipitation.

-

-

Prepare Reaction Buffer: Add the This compound to your main reaction buffer (PBS).

-

Add Catalyst: Add the premixed Cu/THPTA complex to the reaction buffer.

-

Activate: Add the Sodium Ascorbate last. Invert gently to mix. The solution may turn slightly yellow/orange; this is normal.

-

Incubate: Immediately add the full reaction cocktail to the fixed cells/protein sample.

-

Time: 30–60 minutes.

-

Conditions: Room temperature, protected from light (foil wrap).

-

Phase 3: Post-Labeling

-

Stop Reaction: Remove the reaction cocktail.

-

Wash: Wash cells 3x with PBS + 1 mM EDTA.

-

Why? EDTA chelates any residual copper adsorbed to the sample, reducing background fluorescence.

-

-

Nuclear Counterstain: Stain with Hoechst 33342 if desired.

-

Mount: Mount in a non-curing antifade media for imaging.

Troubleshooting & Decision Logic

Use this logic flow to diagnose low signal or high background issues.

Figure 2: Troubleshooting Decision Matrix. Diagnostic steps for optimizing Signal-to-Noise Ratio (SNR).

References

-

Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[2] Nature Chemistry, 5, 132–139.[2] Link

-

Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.[3] Bioconjugate Chemistry, 21(10), 1912–1916. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

Sources

High-Fidelity Metabolic Glycan Mapping via SiR-PEG4-Azide

Application Note & Technical Protocol

Introduction: The Far-Red Advantage in Glycobiology

Metabolic Oligosaccharide Engineering (MOE) has revolutionized the study of the "glycome"—the dense forest of sugar structures coating every living cell. By hijacking the cell's biosynthetic machinery, researchers can introduce chemical handles into cell-surface glycoconjugates.[1][2][3]

This guide focuses on a specific, high-performance pairing: the metabolic incorporation of alkyne-functionalized sugars followed by chemoselective labeling with SiR-PEG4-azide .

Why this compound? Unlike traditional fluorescein or rhodamine dyes, Silicon Rhodamine (SiR) offers distinct advantages for advanced microscopy:

-

Far-Red Emission (~674 nm): Bypasses cellular autofluorescence and allows deep tissue penetration.

-

Super-Resolution Compatibility: SiR is a preferred fluorophore for STED (Stimulated Emission Depletion) and SIM (Structured Illumination Microscopy) due to its superior photostability.

-

Fluorogenicity: The SiR core exists in an equilibrium between a non-fluorescent spirolactone (closed) and a fluorescent zwitterion (open). This property reduces background noise, as the dye is often less fluorescent until conjugated or in a polar environment.

-

PEG4 Linker: The polyethylene glycol spacer improves water solubility and reduces steric hindrance, significantly increasing the efficiency of the Click reaction on the crowded cell surface.

Mechanism of Action: The "Reverse" Click Strategy

Standard metabolic labeling often uses Azide-sugars + Alkyne-dyes. However, using This compound requires the inverse approach: feeding cells Alkyne-sugars .

The Pathway:

-

Precursor Entry: Cell is fed a peracetylated alkyne-sugar (e.g., Ac4ManNAl for sialic acids).

-

Metabolism: Intracellular esterases remove acetyl groups. The sugar is processed by the Golgi and incorporated into nascent glycoproteins/glycolipids.

-

Surface Display: The alkyne-tagged glycan is presented on the cell membrane.

-

Chemoselective Ligation: this compound is applied. In the presence of a Copper(I) catalyst (CuAAC), a stable triazole bond is formed, labeling the glycan.

Critical Technical Note: Terminal alkynes (on the sugar) require Copper Catalysis (CuAAC) to react with azides efficiently. As copper can be cytotoxic, this protocol is optimized for Fixed Cell Imaging or Ligand-Assisted Live Cell Labeling (using BTTAA to shield cytotoxicity).

Visualization: Metabolic Pathway & Click Reaction

Caption: Workflow of metabolic incorporation of alkyne-sugars followed by copper-catalyzed labeling with this compound.

Pre-Experimental Considerations

Reagent Selection Table

| Component | Recommended Reagent | Function | Concentration (Working) |

| Metabolic Precursor | Ac4ManNAl (Alkyne-ManNAc) | Targets Sialic Acids | 50 µM |

| Probe | This compound | Far-Red Detection | 2–5 µM |

| Catalyst Source | CuSO4 · 5H2O | Source of Cu(II) | 100 µM |

| Reductant | Sodium Ascorbate | Reduces Cu(II) to Cu(I) | 2.5 mM |

| Ligand (CRITICAL) | BTTAA (or THPTA) | Protects biomolecules from ROS | 500 µM (5:1 ratio to Cu) |

Why BTTAA? For this protocol, we strongly recommend BTTAA over the older TBTA ligand. BTTAA effectively chelates Cu(I), accelerating the reaction while significantly reducing oxidative damage to fluorescent proteins (like GFP) and cellular structures.

Detailed Protocol: Fixed Cell Labeling

This protocol is optimized for adherent cells (e.g., HeLa, CHO, MCF-7).

Phase 1: Metabolic Incorporation

-

Seed Cells: Plate cells on glass coverslips (for high-NA imaging) at ~40% confluence.

-

Prepare Media: Dilute Ac4ManNAl stock (usually 10-50 mM in DMSO) into fresh culture media to a final concentration of 50 µM .

-

Control: Prepare a vehicle control (DMSO only) and a "Label-Free" control (Sugar fed, but no dye).

-

-

Incubation: Culture cells for 24–72 hours .

-

Insight: 48 hours is usually optimal for sialic acid turnover.

-

-

Wash: Remove media and wash cells 2x with warm PBS (Phosphate Buffered Saline).

Phase 2: Fixation & Permeabilization

-

Fix: Incubate cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

-

Wash: Rinse 3x with PBS.[4]

-

Permeabilize: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at RT.

-

Note: This step allows the bulky this compound and click reagents to access intracellular compartments if total glycan analysis is desired. For surface-only labeling, skip permeabilization or use mild saponin.

-

Phase 3: The CuAAC Reaction (The "Click" Step)

Prepare the reaction cocktail fresh. Do not store.

-

Prepare Stock Solutions:

-

Assemble Cocktail (Order matters!): In a clean tube, mix in the following order to create the "Click Mix":

-

PBS (Buffer) – Calculate volume to reach final total.

-

BTTAA Ligand – Final: 500 µM

-

CuSO4 – Final: 100 µM (Premix BTTAA and Cu for 30s before adding to buffer for best complexation).

-

This compound – Final: 2–5 µM.

-

Sodium Ascorbate – Final: 2.5 mM (Add last to start the reduction).

-

-

React: Add the Click Mix to the coverslips immediately.

-

Incubate: 30–60 minutes at RT in the dark (humidified chamber).

-

Stop: Remove the mix and wash 3x with PBS containing 1 mM EDTA (removes excess copper ions).

Phase 4: Imaging

-

Mounting: Mount coverslips using an antifade mounting medium (e.g., ProLong Diamond).

-

Microscopy:

-

Excitation: 640 nm or 652 nm laser.

-

Emission Filter: Cy5 or Deep Red filter (660–700 nm).

-

STED: Use 775 nm depletion laser if performing super-resolution.

-

Advanced Workflow: Live Cell Labeling (Expert Only)

While CuAAC is toxic, the BTTAA ligand allows for short-term live-cell labeling if performed carefully.

-

Feed cells as above.[2]

-

Wash with warm HBSS (Hanks' Balanced Salt Solution).

-

Prepare Live Click Mix:

-

Reduce Copper to 50 µM .

-

Increase BTTAA to 300 µM (6:1 ratio).

-

Use this compound at 1–2 µM .

-

-

Incubate for only 5–10 minutes at 37°C.

-

Wash 3x with warm media.

-

Image immediately.

-

Warning: Long-term viability is compromised. For true non-toxic live labeling, use SPAAC (Cyclooctyne sugars + Azide dye, though reaction kinetics are slower) or the inverse (Azide sugar + DBCO-SiR).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal | Inefficient Metabolism | Increase feeding time (up to 72h) or sugar concentration (up to 100 µM). |

| Oxidation of Catalyst | Ensure Sodium Ascorbate is prepared fresh.[5] Increase Cu:Ligand ratio. | |

| High Background | Non-specific Dye Binding | Increase washing steps. Include a BSA (1%) block before the Click step. |

| Cell Death (Live) | Copper Toxicity | Switch to Fixed protocol. Use BTTAA ligand.[4][6] Reduce reaction time. |

| Precipitation | Dye Aggregation | SiR is hydrophobic. Ensure DMSO < 1% in final mix. The PEG4 linker helps, but sonication of the stock may be needed. |

References

-

Lukinavičius, G., et al. (2013).[7][8][9] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[7][8][9] Nature Chemistry.[7][9] (Describes the properties of Silicon Rhodamine). [7]

-

Laughlin, S. T., & Bertozzi, C. R. (2007). "Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation." Nature Protocols. (Foundational metabolic labeling protocols).

-

Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. (Establishes BTTAA as the superior ligand for cell surface labeling).

-

SpiroChrome. "SiR-Azide Data Sheet." (Technical specifications for SiR-Azide).

-

Patterson, D. M., et al. (2014). "Improved cyclopropene reporters for probing protein glycosylation." Berichte der deutschen chemischen Gesellschaft. (Discusses alkyne/azide labeling efficiency in glycobiology).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. CuAAC Cell Reaction Buffer Kit (BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 7. tenovapharma.com [tenovapharma.com]

- 8. spirochrome.com [spirochrome.com]

- 9. SiR-azide [spirochrome.com]

Mastering Bioconjugation: A Detailed Guide to Copper-Catalyzed Click Reaction (CuAAC) with SiR-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on the versatile fluorescent probe, SiR-PEG4-azide. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for bioconjugation, and offer insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to confidently and successfully employ this powerful technique for labeling and modifying biomolecules.

Introduction: The Power and Elegance of CuAAC

The CuAAC reaction is a highly efficient and specific method for covalently linking two molecules, one bearing an azide (-N₃) functional group and the other a terminal alkyne (-C≡CH).[][2][3] Discovered independently by the groups of Meldal and Sharpless, this reaction has revolutionized bioconjugation due to its remarkable features:[4]

-

High Specificity: Azides and alkynes are bioorthogonal, meaning they do not typically exist in biological systems and therefore do not participate in side reactions with native functional groups.[5]

-

Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction, allowing for rapid conjugation under mild conditions.[6]

-

Robustness: The reaction proceeds efficiently in a wide range of solvents, including aqueous buffers, and is tolerant of a broad pH range (typically 4-12).[2][6]

-

High Yields: CuAAC reactions are known for their high conversion rates, often yielding the desired product in near-quantitative amounts with minimal byproducts.[5]

These characteristics make CuAAC an indispensable tool for a multitude of applications in drug development, diagnostics, and fundamental biological research, including the creation of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and the functionalization of biomaterials.[]

The Key Players:

-

This compound: This reagent combines the desirable properties of a silicon-rhodamine (SiR) fluorophore with a flexible polyethylene glycol (PEG) linker and a reactive azide group.

-

SiR (Silicon Rhodamine): A far-red fluorescent dye with excellent photophysical properties, including high brightness, photostability, and cell permeability. Its emission in the far-red spectrum minimizes autofluorescence from biological samples.

-

PEG4 (Tetraethylene Glycol): A short, hydrophilic spacer that enhances the solubility of the conjugate in aqueous environments and can reduce steric hindrance between the dye and the target biomolecule.

-

Azide (-N₃): The functional group that participates in the click reaction with a terminal alkyne.

-

-

Alkyne-Modified Biomolecule: The biomolecule of interest (e.g., protein, antibody, nucleic acid) must be functionalized with a terminal alkyne group to serve as the other reaction partner.

The Mechanism: A Copper-Coordinated Dance

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. While the detailed mechanism is complex and involves various coordination complexes, a simplified overview is presented below.[7]

Caption: Simplified catalytic cycle of the CuAAC reaction.

-

Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.[]

-

Coordination with the Azide: The azide then coordinates to the copper center of the acetylide complex.

-

Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.[6]

-

Ring Contraction and Product Formation: This intermediate undergoes rearrangement and ring contraction to form a copper triazolide.

-

Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide bond releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing it to participate in another cycle.[6]

Experimental Protocols

This section provides detailed protocols for a typical CuAAC bioconjugation experiment using this compound. It is crucial to optimize these protocols for your specific biomolecule and experimental goals.

Reagent Preparation and Handling

Critical Consideration: The success of the CuAAC reaction hinges on maintaining the copper catalyst in its active Cu(I) oxidation state. Oxygen can oxidize Cu(I) to the inactive Cu(II) form, thus hindering the reaction.[8] Therefore, the use of a reducing agent and/or a stabilizing ligand is highly recommended.

| Reagent | Recommended Stock Concentration | Solvent | Storage Conditions |

| Alkyne-modified Biomolecule | 1-10 mg/mL (or 10-100 µM) | Reaction-compatible buffer (e.g., PBS, HEPES) | -20°C or -80°C |

| This compound | 1-10 mM | Anhydrous DMSO or DMF | -20°C, desiccated, protected from light |

| Copper(II) Sulfate (CuSO₄) | 10-100 mM | Deionized water | Room temperature |

| Sodium Ascorbate | 100-500 mM | Deionized water (prepare fresh) | Use immediately |

| Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA) | 10-50 mM | Anhydrous DMSO or DMF | -20°C |

Expert Insight: While Cu(I) salts like CuBr can be used directly, the in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate is often more convenient and reproducible.[8] Sodium ascorbate not only generates the active Cu(I) catalyst but also helps to prevent oxidative side reactions.[6]

Step-by-Step Bioconjugation Protocol

This protocol is a general guideline for labeling an alkyne-modified protein with this compound.

Workflow Overview:

Sources

- 2. lumiprobe.com [lumiprobe.com]

- 3. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

Visualizing Molecular Lifecycles: A Guide to Pulse-Chase Imaging with SiR-PEG4-Azide

Introduction: Unveiling Cellular Dynamics with Pulse-Chase Analysis

In the intricate and dynamic environment of a living cell, molecules are in a constant state of flux – they are synthesized, transported, modified, and ultimately degraded. Understanding these lifecycles is paramount to deciphering cellular function in both health and disease. Pulse-chase analysis is a powerful experimental strategy that allows researchers to track a specific population of molecules over time, providing a temporal window into their fate within the cell.[1][2][3]

Traditionally, pulse-chase experiments relied on the use of radioisotopes to label molecules of interest.[4][5] While effective, this approach carries with it the inherent challenges of handling radioactive materials. The advent of bioorthogonal chemistry has ushered in a new era of molecular tracking, offering safer and more versatile tools for researchers.[6][7] This application note details a modern approach to pulse-chase imaging, leveraging the power of click chemistry with the exceptional photophysical properties of silicon rhodamine (SiR) dyes.

Here, we present a comprehensive guide to performing pulse-chase imaging experiments using SiR-PEG4-azide, a bright, far-red, and cell-permeable fluorescent probe.[8][9] This protocol is designed for researchers, scientists, and drug development professionals seeking to visualize the dynamics of newly synthesized proteins or other biomolecules in live or fixed cells.

The Scientific Principle: A Two-Step Labeling Strategy

This pulse-chase methodology is centered around a two-step labeling process that combines metabolic labeling and click chemistry.

-

The "Pulse": Metabolic Labeling. During the pulse phase, cells are incubated with a metabolic precursor containing a bioorthogonal functional group – in this case, an alkyne. For protein synthesis, an amino acid analog such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be used, which is incorporated into newly synthesized proteins by the cell's own translational machinery.[4] For tracking glycans, an alkyne-modified sugar can be employed. This step effectively "tags" a cohort of molecules synthesized within a defined time window.

-

The "Chase": Quenching the Pulse. The chase phase begins by removing the alkyne-containing metabolic precursor and replacing it with an excess of the corresponding natural, unlabeled precursor.[10][11][12] This ensures that any molecules synthesized after the pulse phase are not labeled with the alkyne tag, allowing the researcher to specifically follow the fate of the initially labeled population.

-

Visualization: Click Chemistry with this compound. After the desired chase period, the alkyne-tagged molecules are visualized by covalently attaching the this compound fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[13][14][15] The azide group on the SiR probe reacts specifically and efficiently with the alkyne group on the tagged biomolecule, resulting in a stable triazole linkage and fluorescent labeling of the target molecule population. The SiR dye provides a strong, photostable signal in the far-red spectrum, minimizing phototoxicity and cellular autofluorescence.[8][16]

Visualizing the Workflow

Conceptual Workflow of a Pulse-Chase Experiment

Caption: High-level overview of the pulse-chase experimental workflow.

Mechanism of this compound Labeling via Click Chemistry

Caption: Covalent labeling of an alkyne-modified protein with this compound.

Detailed Protocols and Methodologies

Materials and Reagents

| Reagent | Recommended Supplier | Purpose |

| This compound | Commercially available | Fluorescent probe |

| Alkyne-modified amino acid (e.g., HPG) | Commercially available | Metabolic label for proteins |

| Complete cell culture medium | Standard suppliers | Cell growth and maintenance |

| Methionine-free medium (for HPG labeling) | Standard suppliers | Starvation medium for pulse |

| Fetal Bovine Serum (FBS) | Standard suppliers | Medium supplement |

| Penicillin-Streptomycin | Standard suppliers | Antibiotic |

| Phosphate-Buffered Saline (PBS) | Standard suppliers | Washing buffer |

| 4% Paraformaldehyde (PFA) in PBS | Prepare fresh or purchase | Cell fixative |

| 0.5% Triton X-100 in PBS | Prepare from stock | Permeabilization buffer |

| Click Chemistry Reaction Buffer | See recipe below | Reaction buffer |

| Copper(II) Sulfate (CuSO4) | Standard suppliers | Click chemistry catalyst |

| Sodium Ascorbate | Standard suppliers | Reducing agent for click chemistry |

| Hoechst 33342 or DAPI | Standard suppliers | Nuclear counterstain |

| Mounting Medium | Standard suppliers | Mounting for imaging |

Click Chemistry Reaction Buffer Recipe:

-

100 mM Tris-HCl, pH 8.5

-

1 mM CuSO4 (from a 100 mM stock in water)

-

100 mM Sodium Ascorbate (from a 1 M stock in water, prepare fresh)

-

Add components in the order listed. The sodium ascorbate should be added immediately before use.

Experimental Protocol: Pulse-Chase Imaging of Newly Synthesized Proteins

This protocol is optimized for adherent cells grown on glass-bottom dishes suitable for high-resolution microscopy.

Part 1: Cell Preparation

-

Seed cells on glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

-

Incubate cells in their standard complete culture medium at 37°C and 5% CO2 until they reach the desired confluency.

Part 2: The "Pulse" - Metabolic Labeling

-

Starvation (Optional but Recommended): To increase the incorporation of the alkyne-amino acid, gently aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 30-60 minutes at 37°C.

-

Pulse: Prepare the pulse medium by supplementing the methionine-free medium with the alkyne-amino acid (e.g., 50 µM HPG).

-

Remove the starvation medium and add the pulse medium to the cells.

-

Incubate for the desired pulse duration (e.g., 30 minutes to 4 hours). The length of the pulse will determine the size of the labeled protein cohort.